molecular formula C23H16BrN3O5 B2971575 3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522656-05-9

3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2971575
M. Wt: 494.301
InChI Key: MLZPZEFWWQTXJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a cyano group (-CN), an amide group (-CONH), a nitro group (-NO2), and a methoxy group (-OCH3). The molecule also includes two phenyl rings, one of which is substituted with a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its various functional groups and their positions on the phenyl rings. The presence of these groups will influence the compound’s physical and chemical properties, as well as its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and their arrangement. For instance, the presence of polar groups like -CN, -CONH, and -NO2 would likely make the compound polar and potentially soluble in polar solvents. The compound’s NMR and IR spectra provide information about its structure .

Safety And Hazards

Based on similar compounds, it can be inferred that this compound may be harmful if inhaled, swallowed, or in contact with skin. It may also pose environmental hazards .

properties

IUPAC Name

3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O5/c24-18-7-5-15(6-8-18)14-32-22-4-2-1-3-16(22)11-17(13-25)23(29)26-20-10-9-19(27(30)31)12-21(20)28/h1-12,28H,14H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZPZEFWWQTXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

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